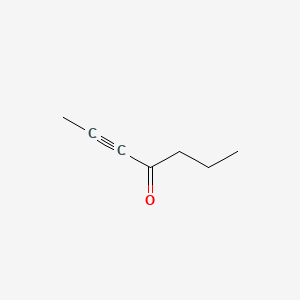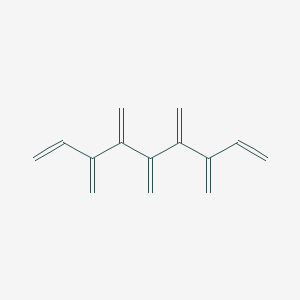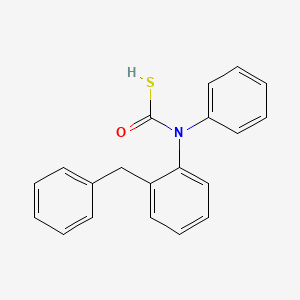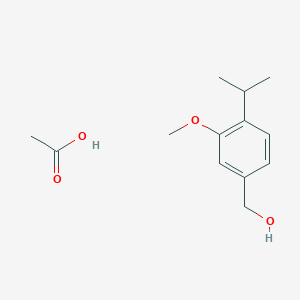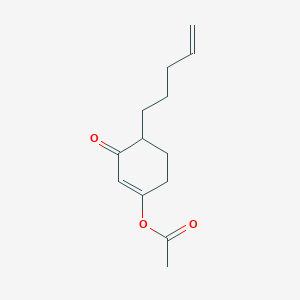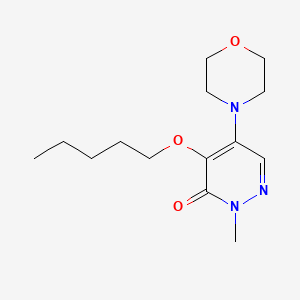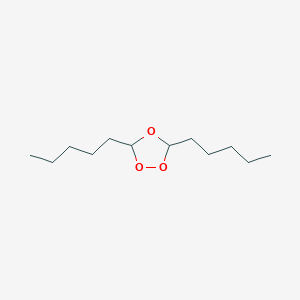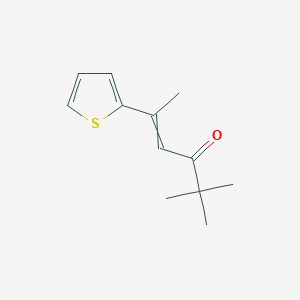
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance the yield and purity of the compound. The reaction conditions typically involve the use of solvents like ethanol or ether and may require heating or the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be compared with other thiophene derivatives such as 2,5-Dimethylthiophene and 3,5-Dimethyl-2-(methylthio)thiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 2,5-Dimethylthiophene is known for its use in organic electronics, while 3,5-Dimethyl-2-(methylthio)thiophene has applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
71479-10-2 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
2,2-dimethyl-5-thiophen-2-ylhex-4-en-3-one |
InChI |
InChI=1S/C12H16OS/c1-9(10-6-5-7-14-10)8-11(13)12(2,3)4/h5-8H,1-4H3 |
Clé InChI |
XVDIHPRNDXBSBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C(C)(C)C)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


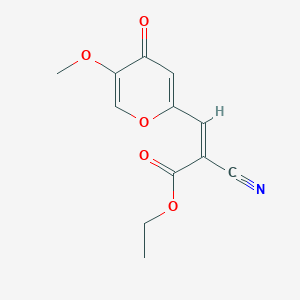
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)



